molecular formula C9H11FN2 B1493084 2-(3-Fluoropyrrolidin-3-yl)pyridine CAS No. 1554586-60-5

2-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1493084
CAS No.: 1554586-60-5
M. Wt: 166.2 g/mol
InChI Key: TVSFRWHQUBHKBW-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound that combines a pyridine ring with a fluoropyrrolidine moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the pyridine and fluoropyrrolidine groups. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method allows for the efficient production of enantioenriched fluoropyrrolidine derivatives with high yields and excellent stereoselectivities.

Industrial Production Methods

Industrial production of 2-(3-Fluoropyrrolidin-3-yl)pyridine may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of advanced fluorinating reagents and reliable fluorination technology is crucial for achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the fluoropyrrolidine moiety.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoropyrrolidinyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

2-(3-Fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. This interaction can disrupt key cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyrrolidin-3-yl)pyridine is unique due to the combination of the pyridine and fluoropyrrolidine moieties, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(4-6-11-7-9)8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSFRWHQUBHKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 2
2-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 3
2-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
2-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
2-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
2-(3-Fluoropyrrolidin-3-yl)pyridine

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